molecular formula C10H8N2O3 B054196 Tyrphostin A46 CAS No. 122520-85-8

Tyrphostin A46

Cat. No. B054196
M. Wt: 204.18 g/mol
InChI Key: USOXQZNJFMKTKJ-XVNBXDOJSA-N
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Description

Synthesis Analysis

The synthesis of tyrphostins, including A46, has been explored through various methods, aiming to develop efficient and scalable processes. One notable approach involves the combinatorial synthesis technique, allowing for the generation of diverse tyrphostin libraries. For instance, a 432-member sample library based on the AG 490 "tyrphostin" template was prepared using solid-phase organic synthesis, demonstrating the versatility and potential for creating a wide range of tyrphostin derivatives (Shi, Xiao, & Czarnik, 1998). This method showcases the ability to generate substantial libraries of tyrphostin compounds, including A46, for biological evaluation.

Molecular Structure Analysis

The molecular structure of tyrphostins like A46 features a core phenolic structure, which is crucial for their activity as tyrosine kinase inhibitors. This core structure can undergo various modifications to alter the compound's specificity and potency. Studies on the oxidation of tyrphostin protein tyrosine kinase inhibitors with hypervalent iodine reagents have shed light on the chemical behavior and potential modifications of the tyrphostin backbone, highlighting the complexity and versatility of these molecules (Wells, Seaton, & Stevens, 2000).

Chemical Reactions and Properties

Tyrphostins, including A46, participate in various chemical reactions, reflecting their reactive nature and potential for chemical modification. The study of tyrphostin oxidation provides insights into the chemical properties and reactions that these compounds can undergo, offering pathways for structural modification and optimization of biological activity. The oxidation process, for example, leads to a range of products depending on the specific conditions, such as solvent and oxidant stoichiometry, which can influence the tyrphostin's biological effects and utility (Wells et al., 2000).

Physical Properties Analysis

The physical properties of tyrphostins like A46, including solubility, stability, and crystallinity, are essential for their formulation and delivery in biological systems. While specific data on A46 may not be readily available, the study of tyrphostin libraries and their synthesis methods provides general insights into the physical characteristics of these compounds. For example, the directed sorting method for combinatorial synthesis highlights the practical aspects of handling and purifying tyrphostin compounds, suggesting considerations for their physical state and stability (Shi et al., 1998).

Chemical Properties Analysis

The chemical properties of tyrphostins, such as reactivity, stability under physiological conditions, and interaction with biological molecules, are critical for their function as kinase inhibitors. The investigation of tyrphostin oxidation and the synthesis of libraries provides valuable information on the chemical diversity and reactivity of these compounds. Such studies lay the groundwork for understanding how tyrphostins, through their chemical interactions, can modulate kinase activity and influence cellular signaling pathways (Wells et al., 2000).

Scientific Research Applications

1. Antitumor Activity Against BRAF V600E-Mutant Colorectal Carcinoma

  • Summary of Application: Tyrphostin A46 has been used in research to study its effects on colorectal carcinoma cells, specifically those with the BRAF V600E mutation. This mutation is known to increase tumor cell proliferation, aggressiveness, and drug resistance .
  • Methods of Application: The antitumor activities of Tyrphostin A46 were assessed in vitro via various assays including the MTT assay, DAPI staining of nuclei, RT-PCR and immunoblotting, wound healing, clonogenic assay, collagen I adhesion assay, and kinase inhibition assays .
  • Results or Outcomes: Tyrphostin A46 showed selective activity against BRAF V600E-mutant HT-29 and COLO-201 colorectal carcinoma (CRC) cells. It caused inhibition of HT-29 clonogenic tumor growth and induced cytotoxicity by activating the intrinsic apoptosis pathway. It also reduced HT-29 cell adhesion and migration .

2. Inhibition of Extracellular Signal-Regulated Kinase (ERK) Activity

  • Summary of Application: Tyrphostin A46 has been used in research to study its effects on left ventricular (LV) remodeling and cardiac fibrosis, which are mediated by angiotensin II. Tyrphostin A46, an inhibitor of epidermal growth factor receptor tyrosine kinase, blocks ERK activity .
  • Methods of Application: Homozygous REN2 rats were treated with Tyrphostin A46. The effects of the treatment were assessed by measuring LV hypertrophy (LVH), N-terminal atrial natriuretic peptide (N-ANP) levels, and collagen apposition .
  • Results or Outcomes: Treatment with Tyrphostin A46 reduced LVH, N-ANP levels, and collagen apposition. It also abolished myocardial ERK activity .

3. Inhibition of Insulin-Like Growth Factor 1 Receptor and Insulin Receptor

  • Summary of Application: Tyrphostin A46, also known as AG1024, has been used in research to study its effects on melanoma cell growth. AG1024 is known as an inhibitor of insulin-like growth factor 1 receptor and insulin receptor .
  • Methods of Application: The effects of AG1024 were assessed in vitro on melanoma cells. The agent was applied at nanomolar concentrations and the effects were observed within 24 hours of application .
  • Results or Outcomes: AG1024 inhibited the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway and restored pRb tumor .

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOXQZNJFMKTKJ-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin A46

CAS RN

118409-59-9, 122520-85-8
Record name Tyrphostin A46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin A46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin 46
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AG 99
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYRPHOSTIN A46
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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